molecular formula C8H7Cl2NO B1584585 2',5'-Dichloroacetanilide CAS No. 2621-62-7

2',5'-Dichloroacetanilide

Cat. No.: B1584585
CAS No.: 2621-62-7
M. Wt: 204.05 g/mol
InChI Key: ICZFWTSENFTULW-UHFFFAOYSA-N
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Description

2’,5’-Dichloroacetanilide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetanilide, where two chlorine atoms are substituted at the 2’ and 5’ positions of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,5’-Dichloroacetanilide can be synthesized through the acylation of 2,5-dichloroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The general reaction scheme is as follows:

2,5-Dichloroaniline+Acetic Anhydride2’,5’-Dichloroacetanilide+Acetic Acid\text{2,5-Dichloroaniline} + \text{Acetic Anhydride} \rightarrow \text{2',5'-Dichloroacetanilide} + \text{Acetic Acid} 2,5-Dichloroaniline+Acetic Anhydride→2’,5’-Dichloroacetanilide+Acetic Acid

Industrial Production Methods

In industrial settings, the production of 2’,5’-Dichloroacetanilide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield 2,5-dichloroaniline and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat can facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can promote hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

    Substitution: Depending on the substituent introduced, various derivatives of 2’,5’-Dichloroacetanilide can be formed.

    Hydrolysis: The major products are 2,5-dichloroaniline and acetic acid.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,5’-Dichloroacetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloroacetanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2’,5’-Dichloroacetanilide can be compared with other acetanilide derivatives, such as:

  • 2-Chloroacetanilide
  • 4-Chloroacetanilide
  • 2,4-Dichloroacetanilide

Uniqueness

The presence of chlorine atoms at the 2’ and 5’ positions gives 2’,5’-Dichloroacetanilide unique chemical and physical properties compared to its analogs. These substitutions can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZFWTSENFTULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062560
Record name 2,5-Dichloroacetanilide
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Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621-62-7
Record name N-(2,5-Dichlorophenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2,5-dichlorophenyl)-
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Record name 2',5'-Dichloroacetanilide
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Record name Acetamide, N-(2,5-dichlorophenyl)-
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Record name 2,5-Dichloroacetanilide
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Record name 2-(2,5-dichlorophenyl)acetamide
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Synthesis routes and methods

Procedure details

A 2.5 liter flask is charged with 550 g of petroleum distillate (boiling range: 110°-140° C.). With stirring, 162.0 g of 100% 2,5-dichloroaniline are then added and the mixture is warmed to 45° C., whereupon a solution forms. The 108 g of 100% acetic anhydride are added dropwise in the course of about 15 minutes and the temperature is allowed to rise to 65° C. After the reaction mixture has been stirred for 15 minutes at 65° C., the addition of 1265 g of 98% sulfuric acid is commenced, while ensuring that the temperature does not rise substantially above 70°-75° C. After addition of about 20-25% of the sulfuric acid, the precipitated acetanilide starts to dissolve. Hardly any further exothermic reaction ensues when the remainder of the sulfuric acid is added, and the temperature falls to about 60° C. The temperature of the 2-phase mixture is brought to 20°-25° C. by further cooling, and the feed of 128.2 g of 50.2% nitrating acid is commenced immediately at a temperature not higher than 25° C. The addition is complete after about 50 minutes and the reaction mixture is stirred for a further 20 minutes at 20° to 25° C.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
1265 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
nitrating acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
petroleum
Quantity
550 g
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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